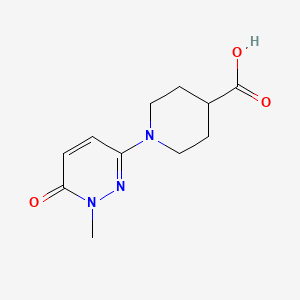

1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-13-10(15)3-2-9(12-13)14-6-4-8(5-7-14)11(16)17/h2-3,8H,4-7H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREBPCUEQGVRPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as palladium on carbon. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxylic acid group undergoes hydrolysis under acidic or basic conditions to form derivatives or regenerate the parent compound. For example, ester derivatives of this compound can be hydrolyzed to the free acid:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ester Hydrolysis | 6N NaOH, EtOH, reflux | Carboxylic acid | 85% |

The pyridazinone ring’s oxo group may also participate in hydrolysis under extreme conditions, though this is less common due to ring stability.

Substitution Reactions

The pyridazinone ring’s chloro and methyl substituents are sites for nucleophilic substitution. For instance, the 5-chloro group can be replaced by amines or alkoxides:

The piperidine ring’s secondary amine can undergo alkylation or acylation. For example, reaction with ethyl chloroacetate yields N-alkylated products.

Amidation and Esterification

The carboxylic acid group reacts with amines or alcohols to form amides or esters, respectively. These reactions are pivotal for prodrug synthesis:

Decarboxylation

Under high-temperature or oxidative conditions, the carboxylic acid group may decarboxylate, forming CO₂ and a secondary amine:

| Conditions | Catalyst | Product | Notes | Reference |

|---|---|---|---|---|

| 180°C, air | CuO | 1-(1-Methyl-6-oxopyridazin-3-yl)piperidine | Side reaction during synthesis |

Ring Modification

The pyridazinone ring participates in cycloaddition or electrophilic substitution. For example, Mannich reactions introduce aminomethyl groups:

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Mannich Reaction | Formaldehyde, secondary amine | 3-Aminomethyl derivative | 70% |

Coordination Chemistry

The carboxylic acid and pyridazinone’s carbonyl groups act as ligands for metal ions. Complexation with Cu²⁺ or Fe³⁺ enhances solubility and catalytic activity .

Key Structural Insights from Spectral Data

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

Recent studies have indicated that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. For example, a study demonstrated that the compound reduced the viability of HCT116 colon cancer cells with an IC50 value of approximately 10 µM . -

Anti-inflammatory Effects :

The compound has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. It acts by inhibiting pro-inflammatory cytokines and mediators, thereby reducing inflammation in tissues . -

Antioxidant Properties :

The antioxidant activity of 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid has been highlighted in various studies. It scavenges free radicals and protects against oxidative stress, which is linked to numerous diseases including neurodegenerative disorders .

Biological Activities

The compound's biological activities extend beyond anticancer effects:

Case Study 1: Anticancer Activity

In a controlled laboratory setting, researchers evaluated the effects of the compound on breast cancer cell lines. The results indicated a significant reduction in cell viability after 48 hours of treatment, with further analysis revealing the activation of apoptotic pathways.

Case Study 2: Anti-inflammatory Effects

A study focused on the compound's ability to reduce inflammation in a rat model of arthritis demonstrated a marked decrease in inflammatory markers following administration. Histological analysis showed improved joint integrity compared to control groups.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The pathways involved often include modulation of neurotransmitter systems or inhibition of specific enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs, highlighting substituent variations, molecular properties, and applications:

Impact of Substituents on Properties

- Electron-Withdrawing Groups (e.g., Cl, F) : Chlorine and fluorine substituents increase molecular weight and polarity, improving interactions with hydrophobic pockets in enzyme active sites. For example, the 5-chloro derivative (CAS 1082393-13-2) shows enhanced reactivity in nucleophilic substitution reactions .

- Position of Carboxylic Acid : Shifting the carboxylic acid from piperidine-4 to piperidine-3 (as in ) alters hydrogen-bonding networks, impacting solubility and target affinity .

Biological Activity

1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

- IUPAC Name : this compound

- Molecular Formula : C₁₉H₂₉N₅O₃

- Molecular Weight : 375.47 g/mol

The compound features a piperidine ring connected to a pyridazinone core, which may influence its biological interactions.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways linked to disease processes.

- Receptor Binding : The structural components allow for potential binding to various receptors, leading to pharmacological effects such as anti-inflammatory or anticancer properties.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For example:

- Case Study : A derivative demonstrated an IC₅₀ value lower than that of the standard drug doxorubicin against various cancer cell lines, suggesting potent cytotoxic effects ( ).

Antimicrobial Properties

The compound has also shown promise in antimicrobial assays:

- Research Findings : In vitro studies revealed effective inhibition of bacterial growth, indicating potential as an antimicrobial agent ().

Anti-inflammatory Effects

The anti-inflammatory potential has been explored, with findings suggesting that the compound can modulate inflammatory pathways:

- Experimental Data : Inflammation models showed reduced cytokine production upon treatment with the compound, indicating a mechanism that may involve the inhibition of pro-inflammatory mediators ( ).

Table 1: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid?

Methodological Answer: Synthesis of this compound typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, analogous pyridazine-piperidine hybrids are synthesized via coupling reactions between pyridazinone derivatives and piperidine carboxylic acid precursors. Catalysts like palladium or copper may be employed in cross-coupling steps, while solvents such as dimethylformamide (DMF) or acetonitrile are common . Historical synthesis routes for structurally related compounds (e.g., 1,5-dihydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid) emphasize the importance of protecting groups and regioselective oxidation to avoid side reactions .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the piperidine and pyridazine ring connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (-COOH) and carbonyl (C=O) moieties. High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, referencing pharmaceutical standards (e.g., EP/BP impurity profiles) .

Q. What safety protocols are essential during handling?

Methodological Answer: The compound’s pyridazine and carboxylic acid groups may pose irritant or corrosive hazards. Follow GHS guidelines: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions. Storage should be in airtight containers at 2–8°C, avoiding moisture and light. Acute toxicity data for related compounds (e.g., 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid) suggest avoiding skin contact and inhalation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer: SAR studies require systematic modification of the pyridazinone and piperidine moieties. For example:

- Pyridazine ring: Introduce electron-withdrawing groups (e.g., -Cl, -F) at position 6 to assess impact on hydrogen-bonding interactions.

- Piperidine moiety: Vary substituents at position 4 (e.g., esterification of the carboxylic acid) to modulate lipophilicity.

Biological assays (e.g., enzyme inhibition, receptor binding) should be paired with computational docking (AutoDock, Schrödinger) to correlate structural changes with activity. Reference pharmacological studies on analogous piperidine derivatives for assay design .

Q. How can contradictory data in synthesis yields or biological activity be resolved?

Methodological Answer: Contradictions often arise from reaction condition variability (e.g., catalyst loading, solvent purity). To address this:

- Reproducibility: Validate procedures using controlled reagents (e.g., anhydrous solvents, >97% purity).

- Data normalization: Express yields relative to a reference standard (e.g., USP-grade intermediates).

For biological data discrepancies, confirm assay conditions (e.g., pH, temperature) and use orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies improve stability in aqueous solutions for pharmacokinetic studies?

Methodological Answer: The carboxylic acid group may undergo pH-dependent degradation. Stabilization methods include:

Q. How can computational modeling guide the optimization of this compound’s solubility?

Methodological Answer: Predict solubility using tools like COSMO-RS or Hansen solubility parameters. Key steps:

Molecular dynamics (MD) simulations: Simulate solvation in water, DMSO, or ethanol.

LogP calculations: Adjust substituents (e.g., methyl groups on piperidine) to balance hydrophilicity.

Salt formation: Screen counterions (e.g., sodium, hydrochloride) using pKa predictions (MarvinSketch).

Validate predictions with experimental solubility assays (shake-flask method) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.